![molecular formula C17H16O3 B023314 5-Benzyloxy-6-methoxy-1-indanone CAS No. 127399-72-8](/img/structure/B23314.png)
5-Benzyloxy-6-methoxy-1-indanone
Overview
Description
5-Benzyloxy-6-methoxy-1-indanone is a chemical compound with the molecular formula C17H16O3 . It is also known by other names such as 5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one .
Synthesis Analysis
The synthesis of 1-indanones, including 5-Benzyloxy-6-methoxy-1-indanone, has been extensively studied. More than 100 synthetic methods have been performed utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . One approach to obtain bioactive 1-indanones is their functionalization. Scientists have synthesized C5- and C6-alkoxy and benzyloxy-substituted 1-indanones by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-6-methoxy-1-indanone is characterized by a molecular weight of 268.31 g/mol . The InChI string representation of its structure isInChI=1S/C17H16O3/c1-19-16-9-13-7-8-15 (18)14 (13)10-17 (16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
. Chemical Reactions Analysis
The chemical reactions involving 1-indanones have been widely studied. The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis
5-Benzyloxy-6-methoxy-1-indanone has a molecular weight of 268.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 268.109944368 g/mol .Scientific Research Applications
Proteomics Research
5-Benzyloxy-6-methoxy-1-indanone: is utilized in proteomics research due to its chemical properties. It is a solid compound soluble in common organic solvents and is used for various biochemical applications including the study of protein interactions and functions .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the construction of complex molecules. Its benzyloxy and methoxy groups are versatile functional groups that can undergo further chemical transformations, making it valuable for synthetic chemists .
Medicinal Chemistry
In medicinal chemistry, 5-Benzyloxy-6-methoxy-1-indanone is used to synthesize compounds with potential therapeutic effects. Its structure can be modified to create analogs that may interact with biological targets, aiding in drug discovery processes .
Material Science
The compound’s molecular structure allows for its use in material science, where it can be incorporated into polymers or other materials to alter their physical properties, such as increasing thermal stability or modifying optical characteristics .
Analytical Chemistry
5-Benzyloxy-6-methoxy-1-indanone: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Cancer Research
There is evidence suggesting that methoxy-substituted cyclic compounds, similar to 5-Benzyloxy-6-methoxy-1-indanone , could inhibit the growth of certain cancer cells, such as estrogen receptor-negative breast cancer cells. This opens up avenues for research into its cytotoxic potential and application in cancer therapeutics .
Safety and Hazards
Future Directions
1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanones open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
properties
IUPAC Name |
6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPAHZWSIDYPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563758 | |
Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127399-72-8 | |
Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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